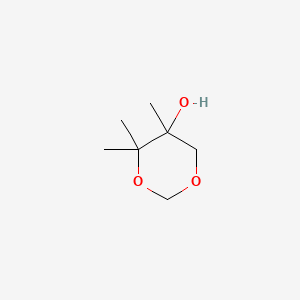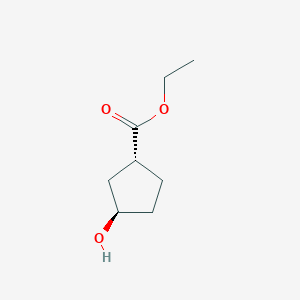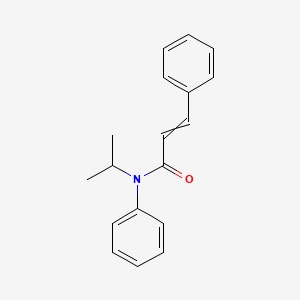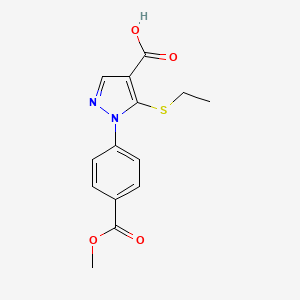
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in synthetic organic chemistry, particularly as chiral auxiliaries in stereoselective transformations . This compound features a chloro group and an oxazolidinone ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of 2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-ethyl-1,3-oxazolidine with chloroacetyl chloride under basic conditions . The reaction typically proceeds as follows:
Starting Materials: 2-ethyl-1,3-oxazolidine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 2-ethyl-1,3-oxazolidine in an appropriate solvent (e.g., dichloromethane) at low temperature. The mixture is then stirred at room temperature for several hours.
Isolation: The product is isolated by extraction, followed by purification using techniques such as column chromatography.
Analyse Des Réactions Chimiques
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different oxidation states.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one and its derivatives involves interactions with specific molecular targets. For example, oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein translation . This unique mechanism makes them effective against resistant bacterial strains.
Comparaison Avec Des Composés Similaires
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one can be compared with other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and pharmacokinetic properties
Similar Compounds
- Linezolid
- Tedizolid
- Contezolid
These compounds are well-known for their antibacterial properties and are used in clinical settings to treat infections caused by resistant bacteria .
Propriétés
Numéro CAS |
52836-77-8 |
|---|---|
Formule moléculaire |
C7H12ClNO2 |
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
2-chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12ClNO2/c1-2-7-9(3-4-11-7)6(10)5-8/h7H,2-5H2,1H3 |
Clé InChI |
UMKZHDNAQFYTPB-UHFFFAOYSA-N |
SMILES canonique |
CCC1N(CCO1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


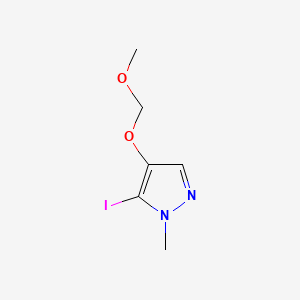
![Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13933527.png)
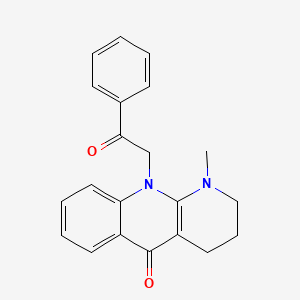

![1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole](/img/structure/B13933534.png)
![Ethyl 1-phenethyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B13933537.png)
